![molecular formula C12H16F2N2O3 B1415855 Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate CAS No. 2231676-94-9](/img/structure/B1415855.png)
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 2231676-94-9. It has a linear formula of C12H16F2N2O3 . The compound has a molecular weight of 274.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) .Scientific Research Applications
Agriculture: Pesticides and Herbicides
Carbamates are widely used in agriculture due to their broad spectrum of biological activity. They serve as insecticides , fungicides , nematocides , acaracides , molluscicides , and sprout inhibitors or herbicides .
Pharmaceutical Industry: Enzyme Inhibition
In the pharmaceutical industry, carbamates act as reversible inhibitors of the enzyme acetylcholinesterase , which is involved in nerve impulse regulation. They are used to treat conditions such as Alzheimer’s disease , myasthenia gravis , and glaucoma .
Medicinal Chemistry: Peptide Bond Surrogate
Carbamates are utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and ability to permeate cell membranes. They modulate inter- and intramolecular interactions with target enzymes or receptors .
Pharmaceuticals: Metabolic Stability
Cyclic carbamates are researched for pharmaceuticals because they are stable and prone to metabolic hydrolysis, making them a subject of increased research interest .
Synthetic Chemistry: CO2 Capture
The capture of CO2 by amines to form carbamates is an attractive synthetic strategy. This process can be mediated by superbases, with implications for active transfer of the carboxylate group to various substrates .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.
Mode of Action
The compound interacts with the CYP51 protein, likely inhibiting its function
properties
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZFDZQZOEHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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